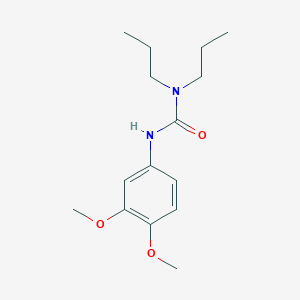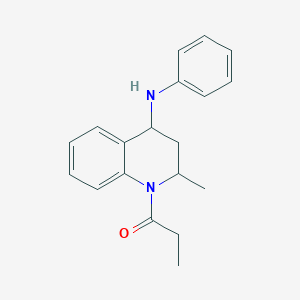
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole, also known as CDC or Compound 1, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to induce apoptosis in tumor cells. 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds. Additionally, the exact mechanism of action of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several potential future directions for the study of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions. Further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole and to identify its molecular targets. Additionally, the development of more cost-effective synthesis methods may make 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole more accessible for use in research.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole involves the reaction of 2,4-dichlorobenzyl bromide with sodium azide, followed by the reaction of the resulting intermediate with 2-chlorophenylboronic acid. This method has been reported to yield 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole in high purity and yield.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In immunology, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)-2H-tetrazole has been shown to modulate the immune response by inhibiting the activation of T cells.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4/c15-10-6-5-9(13(17)7-10)8-21-19-14(18-20-21)11-3-1-2-4-12(11)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQGTDHVUJCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Tetrazole, 5-(2-chlorophenyl)-2-(2,4-dichlorobenzyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)

![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496814.png)
![3-(3-bromophenyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5496818.png)
![2-[5-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5496820.png)